2-Amino-N-(dimethyl(oxo)-l6-sulfaneylidene)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include phenacyl bromide, triethylamine, and ethanol . For example, the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can produce pyrrole derivatives .
Major Products Formed: The major products formed from these reactions include various heterocyclic compounds, which have significant biological activities and potential therapeutic applications .
Scientific Research Applications
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide has a wide range of scientific research applications. It is used in chemistry for the synthesis of novel heterocyclic compounds . In biology and medicine, this compound is studied for its potential to inhibit bacterial aminoacyl-tRNA synthetase, making it a candidate for developing new antibiotics . Additionally, it has applications in the pharmaceutical industry for the development of therapeutic agents .
Mechanism of Action
The mechanism of action of 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide involves the inhibition of bacterial aminoacyl-tRNA synthetase . This enzyme is essential for protein synthesis in bacteria, and its inhibition can lead to the suppression of bacterial growth. The compound selectively targets bacterial leucyl-tRNA synthetase, disrupting the protein synthesis pathway and ultimately leading to bacterial cell death .
Comparison with Similar Compounds
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide can be compared with other similar compounds, such as 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide . While both compounds share a similar core structure, they differ in their substituents, which can influence their biological activities and applications. The unique feature of 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide is its selective inhibition of bacterial leucyl-tRNA synthetase, which sets it apart from other related compounds .
Conclusion
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide is a compound with significant potential in various scientific fields. Its unique chemical structure and ability to inhibit bacterial aminoacyl-tRNA synthetase make it a promising candidate for therapeutic applications. The compound’s synthesis, chemical reactions, and scientific research applications highlight its importance in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C4H10N2O2S |
---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
2-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]acetamide |
InChI |
InChI=1S/C4H10N2O2S/c1-9(2,8)6-4(7)3-5/h3,5H2,1-2H3 |
InChI Key |
LSZMNOFCYWIXDE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC(=O)CN)(=O)C |
Origin of Product |
United States |
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